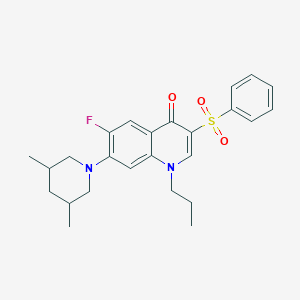
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structural features, including a quinoline core substituted with a 3,5-dimethylpiperidin-1-yl group, a fluoro group, a phenylsulfonyl group, and a propyl group. These substitutions confer specific chemical and physical properties that make the compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Phenylsulfonyl Group: This step can be performed via sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
Incorporation of the 3,5-Dimethylpiperidin-1-yl Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced.
Addition of the Propyl Group: Alkylation reactions using propyl halides in the presence of a strong base like sodium hydride can be employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline core using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, pyridine.
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield corresponding ketones or carboxylic acids, while reduction of the quinoline core can lead to tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new medications.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
7-(3,5-Dimethylpiperidin-1-yl)-6-chloro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.
7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(methylsulfonyl)-1-propylquinolin-4(1H)-one: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The uniqueness of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, phenylsulfonyl group, and the piperidine ring makes it particularly interesting for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-27-16-24(32(30,31)19-8-6-5-7-9-19)25(29)20-12-21(26)23(13-22(20)27)28-14-17(2)11-18(3)15-28/h5-9,12-13,16-18H,4,10-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLADRYMJGOKERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














